1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione is a natural product found in Senna obtusifolia, Salvia przewalskii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 148918-78-9
VCID: VC1906144
InChI: InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3
SMILES: CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione

CAS No.: 148918-78-9

Cat. No.: VC1906144

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione - 148918-78-9

Specification

CAS No. 148918-78-9
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
Standard InChI InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3
Standard InChI Key LLZYZGMVXFGQAY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O
Canonical SMILES CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O

Introduction

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, also known as shiraiarin, is an anthraquinone compound with significant biological activities. It is characterized by its molecular formula C16H12O5C_{16}H_{12}O_5 and a molecular weight of approximately 284.26 g/mol . This compound has been identified in various plant species, including Senna obtusifolia, Picramnia latifolia, and Salvia przewalskii .

Biological Activities

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione exhibits notable antitumor and antibacterial properties. It induces oxidative stress in cancer cells, leading to cell death, and shows efficacy against various bacterial strains . The compound interacts with cellular enzymes and proteins, altering normal cellular functions involved in cell proliferation and apoptosis.

Production and Synthesis

Shiraiarin has been produced through the submerged fermentation of Shiraia bambusicola. The production is influenced by the carbon source, with lactose being optimal, and sodium nitrate as the nitrogen source. It forms during the stationary phase at a pH higher than 8, and its production is inhibited by sporulation .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dioneC16H12O5C_{16}H_{12}O_5Different substitution pattern on the anthracene core
EmodinC15H10O5C_{15}H_{10}O_5Known for laxative effects and anticancer properties
ChrysophanolC15H10O4C_{15}H_{10}O_4Exhibits anti-inflammatory and anticancer activities
PhyscionC16H12O5C_{16}H_{12}O_5Similar structure with different hydroxyl group positioning

1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione's unique arrangement of functional groups confers distinct biological activities compared to these similar compounds.

Toxicity and Safety

While the compound shows promise in medical applications, its toxicity profile includes potential risks such as eye irritation, skin irritation, and hepatotoxicity . Further research is needed to fully understand its safety implications for human use.

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